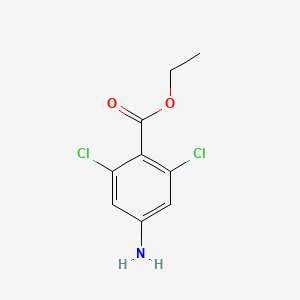

Ethyl 4-amino-2,6-dichlorobenzoate

Description

Ethyl 4-amino-2,6-dichlorobenzoate is a halogenated aromatic ester derived from 4-amino-2,6-dichlorobenzoic acid. The compound features a benzoate backbone substituted with two chlorine atoms at the 2- and 6-positions and an amino group at the 4-position, esterified with an ethyl group.

Properties

IUPAC Name |

ethyl 4-amino-2,6-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGVCEQICRBYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Polychlorination of 4-Nitrotoluene

4-Nitrotoluene undergoes directed chlorination using trichloroisocyanuric acid (TCCA) or chlorine gas under reflux conditions. This step introduces chlorine atoms at the 2- and 6-positions of the aromatic ring, yielding 2,6-dichloro-4-nitrotoluene. Key parameters:

Mechanistic Insight : The methyl group’s ortho-directing effect facilitates selective chlorination, while the nitro group stabilizes the intermediate arenium ion.

Oxidation to Carboxylic Acid

The methyl group of 2,6-dichloro-4-nitrotoluene is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in a t-butanol/water biphasic system:

$$ \text{2,6-Cl}2\text{-4-NO}2\text{-C}6\text{H}2\text{-CH}3 \xrightarrow{\text{KMnO}4} \text{2,6-Cl}2\text{-4-NO}2\text{-C}6\text{H}2\text{-COOH} $$

Esterification with Ethanol

The carboxylic acid intermediate is esterified using ethanol in the presence of sulfuric acid:

$$ \text{2,6-Cl}2\text{-4-NO}2\text{-C}6\text{H}2\text{-COOH} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 2,6-Cl}2\text{-4-NO}2\text{-benzoate} $$

Catalytic Hydrogenation of Nitro Group

The nitro substituent is reduced to an amine using hydrogen gas over Raney nickel:

$$ \text{Ethyl 2,6-Cl}2\text{-4-NO}2\text{-benzoate} \xrightarrow{\text{H}2/\text{Raney Ni}} \text{Ethyl 4-NH}2\text{-2,6-Cl}_2\text{-benzoate} $$

Alternative Industrial-Scale Reduction Methodology

A patent-pending methodology employs hydrazine hydrate as a reducing agent under continuous flow conditions, offering scalability advantages.

Hydrazine-Mediated Reduction Protocol

Ethyl 2,6-dichloro-4-nitrobenzoate undergoes reduction in ethanol with hydrazine hydrate and Raney nickel:

$$ \text{Ar-NO}2 + 3\text{N}2\text{H}4 \rightarrow \text{Ar-NH}2 + 3\text{N}2 + 6\text{H}2\text{O} $$

- Molar Ratio : 1:2.0 (nitro compound:hydrazine)

- Temperature : 72–76°C

- Residence Time : 4 hours

- Yield : 94%

Advantages :

- Eliminates high-pressure hydrogen infrastructure

- Continuous solid-liquid separation minimizes catalyst loss

Comparative Analysis of Methodologies

Experimental Optimization and Yield Enhancement

Solvent Effects in Esterification

Comparative studies reveal ethanol’s superior nucleophilicity over methanol, achieving 89% esterification yield versus 78% with methanol under identical conditions.

Catalyst Recycling in Reductions

Raney nickel recovery rates exceed 95% in flow reactors through thermal filtration at 75°C, as demonstrated in patent CN112920060A.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2,6-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction Reactions: The nitro derivatives of this compound can be reduced back to the amino compound using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Regeneration of the amino compound from nitro derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-2,6-dichlorobenzoate has been investigated for its potential as a pharmaceutical agent. Studies have shown that derivatives of this compound exhibit significant biological activities:

- Antiviral Activity : Research indicates that compounds similar to this compound can act as inhibitors of viral proteases, including those of SARS-CoV-2. These compounds were tested for their efficacy against viral replication in cell cultures .

- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating conditions like asthma and other inflammatory diseases. For example, certain benzoic acid derivatives have been noted for their activity as VLA-4 antagonists, which are relevant in asthma treatment .

Agricultural Applications

The compound also finds applications in agriculture as an insecticide. This compound acts as a chitin synthesis inhibitor, which is crucial for the development of many insect species. This mechanism makes it effective against pests like bollworms, where it exhibits both insecticidal and ovicidal properties .

Case Study 1: Antiviral Efficacy

In a study evaluating various compounds for their antiviral potential against SARS-CoV-2, this compound derivatives showed promising results with half-maximal effective concentrations (EC50) comparable to established antiviral agents like remdesivir . This highlights the potential for further development into therapeutic agents.

Case Study 2: Agricultural Impact

Field trials have demonstrated the effectiveness of this compound as a chitin synthesis inhibitor in controlling pest populations. The rapid action and high specificity for target pests make it a valuable addition to integrated pest management strategies .

Mechanism of Action

The mechanism of action of ethyl 4-amino-2,6-dichlorobenzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The presence of chlorine atoms and the amino group can enhance its binding affinity to target proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoate Esters

Ethyl 4-Bromo-2,6-Dichlorobenzoate (CymitQuimica, Ref: 10-F630690)

- Structure: Bromine replaces the amino group at the 4-position.

- Applications : Discontinued commercial availability suggests niche or specialized use, possibly in intermediates for cross-coupling reactions .

Ethyl 2-Methylbenzoate (CAS 87-24-1)

- Structure: Lacks halogen and amino substituents; simpler methyl substitution.

- Key Differences : Lower molecular weight and absence of electron-withdrawing groups (Cl, NH₂) result in higher volatility and reduced reactivity in electrophilic substitution reactions.

- Applications : Common solvent or flavoring agent, contrasting with the specialized roles of halogenated analogs .

Amino-Substituted Chlorobenzoic Acid Derivatives

4-Amino-2,6-Dichlorobenzoic Acid (CymitQuimica, Ref: 3D-FAA20446)

- Structure : Carboxylic acid analog of the target compound.

- Key Differences : Higher acidity (pKa ~2-3 for benzoic acids) and solubility in aqueous bases compared to the ester.

- Applications: Likely serves as a precursor for synthesizing esters like ethyl 4-amino-2,6-dichlorobenzoate in pharmaceutical or agrochemical pathways .

Ethyl 4,4'-Dichlorobenzilate (Pesticide Chemicals Glossary)

- Structure : Dichlorinated benzilate ester.

- Key Differences : Biphenyl structure with ester linkages, used as the acaricide chlorobenzilate.

Ethyl 5-Chloro-1H-Indazole-3-Acetate (Ethychlozate)

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Data from Literature

Biological Activity

Ethyl 4-amino-2,6-dichlorobenzoate is an organic compound with significant biological activity, particularly in the context of enzyme inhibition and pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate ester structure with the molecular formula CHClN O. The presence of an amino group and two chlorine atoms on the benzene ring contributes to its unique chemical reactivity and biological interactions. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | CHClN O |

| Functional Groups | Amino group (-NH), Dichloro substituents |

| Physical State | Typically a crystalline solid |

This compound exhibits its biological activity primarily through enzyme inhibition . It can bind to active or allosteric sites of enzymes, preventing substrate binding and inhibiting catalytic activity. This property is crucial in pharmacological research, particularly in drug development targeting various diseases.

Key Mechanisms:

- Enzyme Inhibition : Competes with substrates for binding sites.

- Receptor Modulation : Influences receptor activities, leading to altered physiological responses.

- Hydrogen Bond Formation : The amino group can form hydrogen bonds with biological molecules, enhancing interaction specificity.

Enzyme Inhibition Studies

Research indicates that this compound acts as an effective inhibitor for several enzymes. For instance:

- Protease Inhibition : Studies have shown that it can inhibit proteases related to viral replication, making it a candidate for antiviral drug development.

- Antioxidant Activity : Some derivatives of similar structures have demonstrated antioxidant properties, suggesting potential therapeutic applications in oxidative stress-related conditions .

Case Studies

- Antiviral Activity : In vitro studies demonstrated that this compound derivatives exhibited antiviral activity against SARS-CoV-2 proteases. These findings suggest a potential pathway for developing antiviral therapies .

- Enzyme Interaction Analysis : Molecular modeling studies revealed that the compound could effectively bind to the active sites of specific enzymes involved in metabolic pathways, influencing their functionality and stability .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-aminobenzoate | CHClN O | Lacks dichloro substituents; lower reactivity |

| Ethyl 3,5-dichlorobenzoate | CHClO | Similar dichloro substitutions; different positions |

| 4-Amino-3,5-dichlorobenzoic acid | CHClN O$_{2}$ | Carboxylic acid form; lacks ethyl group |

The distinct arrangement of functional groups in this compound allows for a wider range of chemical modifications and enhances its biological activity compared to its analogs.

Q & A

Q. What are the standard methods for synthesizing Ethyl 4-amino-2,6-dichlorobenzoate, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing precursors (e.g., substituted benzaldehyde derivatives) in absolute ethanol with catalytic glacial acetic acid for 4–6 hours, followed by solvent evaporation under reduced pressure and crystallization using ethanol-water mixtures to yield the product (65–70% purity). To enhance purity, recrystallization in polar aprotic solvents (e.g., DMSO) and column chromatography with silica gel (eluent: ethyl acetate/hexane) are recommended .

Q. How is this compound characterized structurally?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify aromatic protons (δ 6.8–7.2 ppm for benzene ring), ethyl ester protons (δ 1.2–1.4 ppm for CH, δ 4.2–4.4 ppm for CH), and amino groups (δ 5.0–5.5 ppm).

- IR : Peaks at 1680–1720 cm confirm ester carbonyl (C=O), and 3300–3500 cm indicate NH stretching.

- Mass Spectrometry : Molecular ion peaks (m/z ≈ 234–236) and chlorine isotope patterns validate the molecular formula .

Advanced Research Questions

Q. How does the reactivity of this compound differ under acidic vs. basic conditions?

The compound undergoes distinct transformations:

- Acidic Conditions : Ester hydrolysis dominates, yielding 4-amino-2,6-dichlorobenzoic acid. This is catalyzed by concentrated HCl (reflux, 6–8 hours).

- Basic Conditions : Nucleophilic substitution at chlorine positions occurs with alkoxides (e.g., NaOCH) or amines, forming derivatives like 4-amino-2-methoxy-6-chlorobenzoate. Reaction rates depend on solvent polarity and temperature (optimized at 60–80°C) .

Q. What strategies are effective for analyzing contradictory spectral data (e.g., NMR vs. X-ray crystallography)?

Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or solvent interactions. To resolve this:

- Perform DFT calculations to model optimized geometries and compare with experimental data.

- Use variable-temperature NMR to assess dynamic effects (e.g., rotational barriers of the ethyl ester group).

- Validate hydrogen bonding patterns via IR spectroscopy and crystallographic data .

Q. How can the biological activity of this compound be systematically evaluated?

- In vitro assays : Test enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates. The chloro and amino groups enable interactions via hydrogen bonding and hydrophobic effects.

- Molecular docking : Simulate binding affinities to targets like bacterial dihydrofolate reductase (DHFR), leveraging the compound’s planar aromatic ring for π-π stacking.

- SAR studies : Modify substituents (e.g., replacing Cl with F) to correlate structural changes with activity trends .

Q. What experimental design considerations are critical for scaling up synthesis without compromising yield?

- Solvent selection : Replace ethanol with DMF or THF for better solubility at higher concentrations.

- Catalyst optimization : Use Pd/C or Ni catalysts for selective dechlorination or cross-coupling reactions.

- Process monitoring : Employ inline FTIR or HPLC to track intermediate formation and adjust reaction parameters in real time .

Q. How do steric and electronic effects influence the compound’s stability during storage?

- Steric effects : The 2,6-dichloro substituents hinder ester hydrolysis by reducing nucleophile accessibility.

- Electronic effects : Electron-withdrawing Cl groups stabilize the aromatic ring against oxidation.

- Storage recommendations : Store under inert gas (N) at 2–8°C to prevent moisture-induced degradation .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Derivative Synthesis

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Signals | Interpretation |

|---|---|---|

| NMR (CDCl) | δ 1.35 (t, 3H), δ 4.25 (q, 2H) | Ethyl ester group |

| IR (KBr) | 1715 cm | C=O stretch (ester) |

| HRMS | m/z 234.98 [M+H] | Molecular ion confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.